3-(3-chlorophenyl)-N-(4-(4-methoxypiperidin-1-yl)phenyl)propanamide - 1448065-01-7

3-(3-chlorophenyl)-N-(4-(4-methoxypiperidin-1-yl)phenyl)propanamide

Catalog Number: EVT-3044719
CAS Number: 1448065-01-7
Molecular Formula: C21H25ClN2O2
Molecular Weight: 372.89
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1-(4-Chlorophenyl)-3-{3-[6-(pyrrolidin-1-yl)pyridin-2-yl]phenyl}urea (PSNCBAM-1)

Compound Description: PSNCBAM-1 is an allosteric modulator of the cannabinoid CB1 receptor. [] It exhibits negative allosteric modulation, reducing the efficacy of CB1 receptor agonists. [] Research suggests its potential as an alternative to orthosteric CB1 receptor antagonists for treating CNS diseases, offering potential therapeutic benefits with potentially reduced side effects. [, ]

(S)-N-((3-(3-Fluoro-4-(4-(pyridin-2-yl)-1H-pyrazol-1-yl)phenyl)-2-oxooxazolidin-5-yl)methyl)acetamide phosphate

Compound Description: This compound belongs to the teraryl oxazolidinone class and exhibits potent antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA). [] It displays a favorable safety profile in vitro and in vivo, including reduced bone marrow suppression compared to linezolid. [] This compound's phosphate form demonstrates high water solubility, making it suitable for in vivo testing and potential therapeutic applications. []

N-((R)-1-((S)-4-(4-chlorophenyl)-4-hydroxy-3,3-dimethylpiperidin-1-yl)-3-methyl-1-oxobutan-2-yl)-3-sulfamoylbenzamide

Compound Description: This compound is a potent antagonist of the C-C chemokine receptor 1 (CCR1). [] This activity suggests potential therapeutic applications in inflammatory and immune diseases. [] The compound undergoes tritium/hydrogen (T/H) exchange, enabling the synthesis of tritium-labeled analogs for pharmacological studies. []

N-{4-[4-(aryl)piperazine-1-yl]-phenyl}-amine derivatives

Compound Description: These derivatives are arylpiperazine compounds designed as potential 5-HT1A receptor agonists or partial agonists. [] Some compounds in this series exhibit anxiolytic effects in animal models, mediated through 5-HT1A receptor activation. [] These findings suggest potential therapeutic applications in anxiety disorders. []

(2R,4R)‐N‐(4‐chlorophenyl)‐N‐(2‐fluoro‐4‐(2‐oxopyridin‐1(2H)‐yl)phenyl)‐4‐methoxypyrrolidine‐1,2‐dicarboxamide (PD 0348292)

Compound Description: PD 0348292 is a potent and selective Factor Xa inhibitor. [] It exhibits oral bioavailability and efficacy in preclinical models of thrombosis, leading to its advancement into Phase II clinical trials for treating and preventing thrombotic disorders. [] This compound exemplifies the successful development of proline-based Factor Xa inhibitors. []

N-[(4-{(1S)-1-[3-(3, 5-dichlorophenyl)-5-(6-methoxynaphthalen-2-yl)-1H-pyrazol-1-yl]ethyl}phenyl)carbonyl]-β-alanine (MK-0893)

Compound Description: MK-0893 is a potent and selective glucagon receptor antagonist. [] It exhibits high binding affinity and functional activity, effectively blocking glucagon-induced glucose elevation in preclinical models. [] MK-0893 demonstrates favorable pharmacokinetic properties, including high oral bioavailability, supporting its potential as a therapeutic agent for type II diabetes. []

2-Amino-N-{4-[5-(2-phenanthrenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]-phenyl} acetamide (OSU-03012)

Compound Description: OSU-03012 is a celecoxib derivative that directly inhibits p21-activated kinase (PAK). [] Initially characterized as a phosphoinositide-dependent kinase 1 (PDK1) inhibitor, OSU-03012 also exhibits potent PAK inhibitory activity in vitro. [] This dual activity suggests potential therapeutic applications in cancer and other diseases involving PAK dysregulation. []

N-[(4-arylpiperazin-1-yl)-alkyl]-2-azaspiro[4,5]decane-1,3-dione derivatives

Compound Description: These compounds are arylpiperazine derivatives designed and evaluated for their anticonvulsant and neurotoxic properties. [] Some analogs in this series demonstrated significant anticonvulsant activity in the maximal electroshock (MES) test, with varying degrees of neurotoxicity. [] The structure-activity relationship (SAR) studies emphasized the impact of aromatic substitution patterns and linker lengths on the overall pharmacological profile. []

1-(3'-aminobenzisoxazol-5'-yl)-3-trifluoromethyl-N-[2-fluoro-4-[(2'-dimethylaminomethyl)imidazol-1-yl]phenyl]-1H-pyrazole-5-carboxyamide hydrochloride (razaxaban)

Compound Description: Razaxaban is a highly potent, selective, and orally bioavailable factor Xa inhibitor. [] It exhibits improved selectivity for factor Xa compared to related enzymes like trypsin and plasma kallikrein. [] This selectivity, combined with its favorable pharmacokinetic profile and efficacy in antithrombotic models, led to its selection for clinical development for thrombotic disorders. []

N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide (PB12)

Compound Description: PB12 is a high-affinity and selective dopamine D(4) receptor ligand. [, ] It exhibits a strong preference for the D(4) receptor subtype over other dopamine receptors, making it a valuable tool for investigating the role of D(4) receptors in the central nervous system. [, ]

N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][1,3]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220)

Compound Description: AC220 is a uniquely potent, selective, and efficacious inhibitor of FMS-like tyrosine kinase-3 (FLT3). [] It exhibits excellent oral pharmacokinetic properties and demonstrates superior efficacy and tolerability in tumor xenograft models compared to earlier analogs. [] AC220's favorable profile led to its advancement into phase II clinical trials for treating acute myeloid leukemia (AML). []

3-[2-(imidazo[1,2-b]pyridazin-3-yl)ethynyl]-4-methyl-N-{4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}benzamide (AP24534)

Compound Description: AP24534 is a potent, orally active pan-inhibitor of breakpoint cluster region-abelson (BCR-ABL) kinase, including the T315I gatekeeper mutant. [] This mutation confers resistance to many existing BCR-ABL kinase inhibitors used in treating chronic myeloid leukemia (CML). [] AP24534's ability to overcome this resistance, coupled with its favorable pharmacokinetic properties, makes it a promising candidate for treating CML, particularly in patients refractory to current therapies. []

ADX47273 [S-(4-Fluoro-phenyl)-{3-[3-(4-fluoro-phenyl)-[1,2,4]-oxadiazol-5-yl]-piperidin-1-yl}-methanone]

Compound Description: ADX47273 is a novel, potent, and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor subtype 5 (mGlu5). [] It exhibits preclinical efficacy in models of schizophrenia, including reducing conditioned avoidance responding, decreasing apomorphine-induced climbing, and blocking phencyclidine-induced locomotor activity. [] ADX47273 also demonstrates procognitive effects in preclinical models, suggesting potential benefits in treating cognitive impairments associated with schizophrenia. []

Properties

CAS Number

1448065-01-7

Product Name

3-(3-chlorophenyl)-N-(4-(4-methoxypiperidin-1-yl)phenyl)propanamide

IUPAC Name

3-(3-chlorophenyl)-N-[4-(4-methoxypiperidin-1-yl)phenyl]propanamide

Molecular Formula

C21H25ClN2O2

Molecular Weight

372.89

InChI

InChI=1S/C21H25ClN2O2/c1-26-20-11-13-24(14-12-20)19-8-6-18(7-9-19)23-21(25)10-5-16-3-2-4-17(22)15-16/h2-4,6-9,15,20H,5,10-14H2,1H3,(H,23,25)

InChI Key

GUZNESMBVHJCCO-UHFFFAOYSA-N

SMILES

COC1CCN(CC1)C2=CC=C(C=C2)NC(=O)CCC3=CC(=CC=C3)Cl

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.